REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][CH2:9][CH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1.CC(N(C)C)=O>C(OCC)(=O)C.Cl[Cu]>[CH:7]1[CH:8]=[C:9]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([C:15]#[N:16])=[CH:17][CH:18]=2)[N:1]2[C:2]=1[CH:3]=[CH:4][CH:5]=[CH:6]2
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Name
|
|
Quantity
|
58.73 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C#CCCC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
490 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
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Name
|
TEA
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Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
CuCl
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Quantity
|
25.05 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was kept stirring at 130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A dried 1 L of three-neck round-bottom flask was flushed with N2
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Type
|
CUSTOM
|
Details
|
connected to a N2 inlet
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Type
|
CUSTOM
|
Details
|
equipped with a thermometer and a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
resulting in a light brown solution
|
Type
|
STIRRING
|
Details
|
After stirring for 3 h at 130° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water (300 mL), and ethyl acetate (400 mL)
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Type
|
ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
The resulting dark brown mixture was then filtered through a celite cake
|
Type
|
CUSTOM
|
Details
|
to give a clear two-layer mixture
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
a dark oil was obtained
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
After filtration through a celite cake
|
Type
|
WASH
|
Details
|
the filtrate was washed with water (100 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C(N2C=CC=CC12)CC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.89 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |